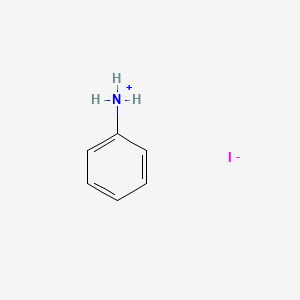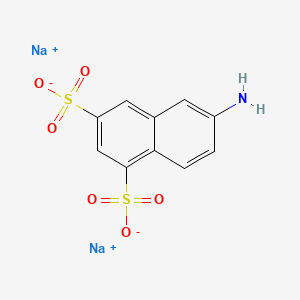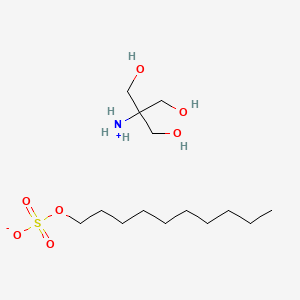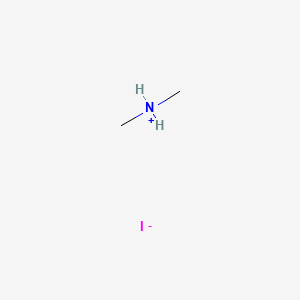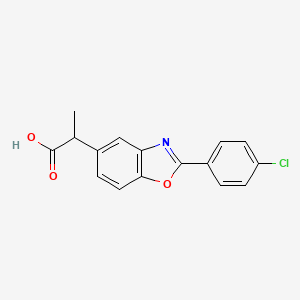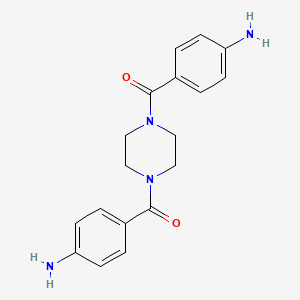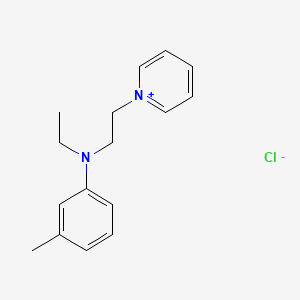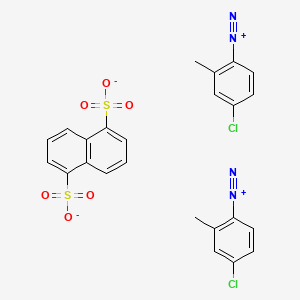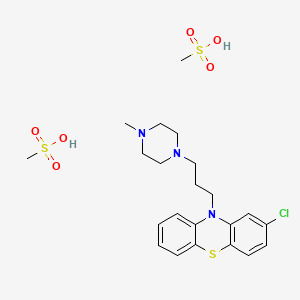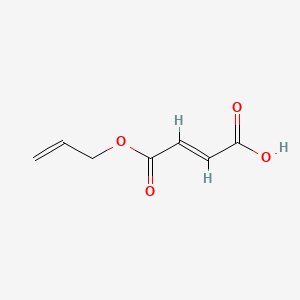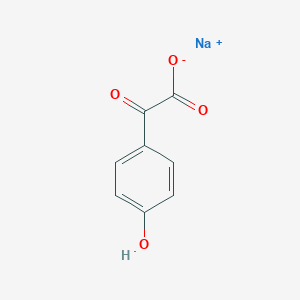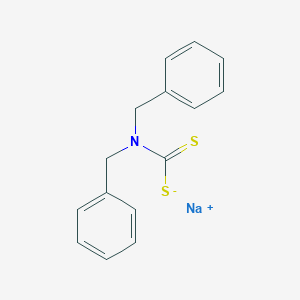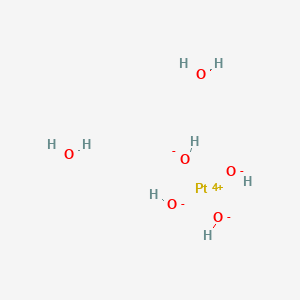
Platinum, diaquatetrahydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, diaquatetrahydroxy- (chemical formula: H₈O₆Pt) is a platinum-based compound known for its unique chemical properties and applications. It is also referred to as platinic (IV) acid. This compound is characterized by its molecular weight of 299.14 g/mol and its exact mass of 298.996882 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of platinum, diaquatetrahydroxy- typically involves the reaction of platinum compounds with water under controlled conditions. One common method involves the reduction of platinum (IV) in an aqueous medium. The reaction conditions often include the use of a base catalyst and ethylene glycol as a reducing agent .
Industrial Production Methods
Industrial production of platinum, diaquatetrahydroxy- involves hydrometallurgical processes that ensure high purity and yield. These processes often utilize milder reagents and energy-efficient techniques to recover platinum from various sources .
化学反应分析
Types of Reactions
Platinum, diaquatetrahydroxy- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form platinum dioxide (PtO₂).
Reduction: It can be reduced to elemental platinum (Pt).
Substitution: It can undergo substitution reactions with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and ethylene glycol are commonly used.
Substitution: Ligands such as ethylenediamine and diethylthiourea are often used in substitution reactions.
Major Products Formed
Oxidation: Platinum dioxide (PtO₂)
Reduction: Elemental platinum (Pt)
Substitution: Various platinum-ligand complexes
科学研究应用
Platinum, diaquatetrahydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: Platinum-based compounds are widely researched for their anticancer properties.
Industry: It is used in the production of high-performance materials, including coatings and sensors.
作用机制
The mechanism of action of platinum, diaquatetrahydroxy- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent .
相似化合物的比较
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum, diaquatetrahydroxy- is unique due to its high stability and potential for use in photoactivatable drugs. Unlike cisplatin and carboplatin, it can be activated by light, allowing for targeted therapy with reduced side effects .
属性
IUPAC Name |
platinum(4+);tetrahydroxide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/q;;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDKMTYQJUXAB-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[OH-].[OH-].[OH-].[OH-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O6Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52438-26-3 |
Source


|
| Record name | Diaquatetrahydroxyplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, diaquatetrahydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052438263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, diaquatetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
